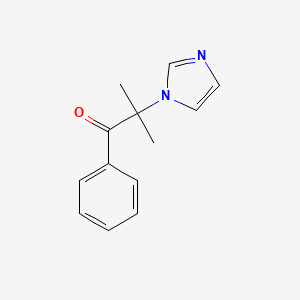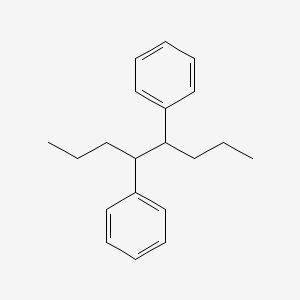
3-Isoxazolidinone, 2-(2,3-epoxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is a chemical compound that belongs to the class of isoxazolidinones. This compound is characterized by the presence of an isoxazolidinone ring and an epoxypropyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- involves several synthetic routes. One common method includes the reaction of an appropriate isoxazolidinone precursor with an epoxide compound under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is carried out using large-scale reactors and optimized reaction conditions. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the compound in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- .
Aplicaciones Científicas De Investigación
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of advanced materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- involves its interaction with specific molecular targets and pathways. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s activity is influenced by its ability to interact with enzymes and other proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone
- 2-(2,5-Dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone
- Clomazone
Uniqueness
3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is unique due to its epoxypropyl group, which imparts distinct reactivity and properties compared to other isoxazolidinone derivatives. This unique feature makes it valuable in specific applications where the reactivity of the epoxy group is advantageous .
Propiedades
Número CAS |
40784-20-1 |
|---|---|
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
2-(oxiran-2-ylmethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H9NO3/c8-6-1-2-10-7(6)3-5-4-9-5/h5H,1-4H2 |
Clave InChI |
ACVFZDKKWCHRGF-UHFFFAOYSA-N |
SMILES canónico |
C1CON(C1=O)CC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



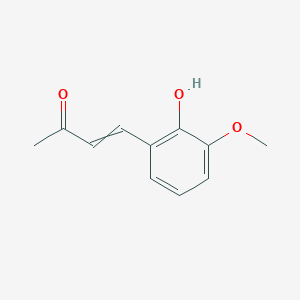

![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)


![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
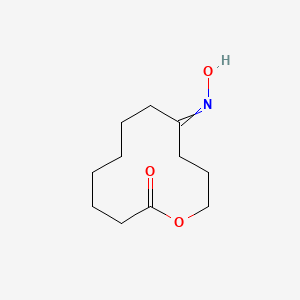
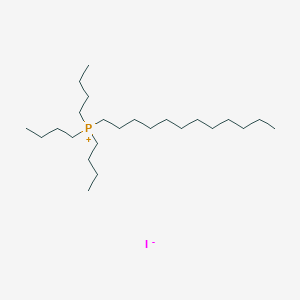

![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
